molecular formula C18H18F3N3O7S B12409659 L-Cefadroxil-d4 (trifluoroacetate)

L-Cefadroxil-d4 (trifluoroacetate)

Cat. No.: B12409659
M. Wt: 481.4 g/mol
InChI Key: PQRAWSCYCASBIK-JZZGRMIFSA-N
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Preparation Methods

The synthesis of L-Cefadroxil-d4 (trifluoroacetate) involves the deuteration of L-Cefadroxil. The process typically includes the following steps:

Chemical Reactions Analysis

L-Cefadroxil-d4 (trifluoroacetate) undergoes similar chemical reactions as its non-deuterated counterpart, L-Cefadroxil. These reactions include:

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

L-Cefadroxil-d4 (trifluoroacetate) is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in research applications. Similar compounds include:

L-Cefadroxil-d4 (trifluoroacetate) stands out due to its specific use in research for tracking and quantification purposes .

Properties

Molecular Formula

C18H18F3N3O7S

Molecular Weight

481.4 g/mol

IUPAC Name

(6R,7R)-7-[[(2S)-2-amino-2-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C16H17N3O5S.C2HF3O2/c1-7-6-25-15-11(14(22)19(15)12(7)16(23)24)18-13(21)10(17)8-2-4-9(20)5-3-8;3-2(4,5)1(6)7/h2-5,10-11,15,20H,6,17H2,1H3,(H,18,21)(H,23,24);(H,6,7)/t10-,11+,15+;/m0./s1/i2D,3D,4D,5D;

InChI Key

PQRAWSCYCASBIK-JZZGRMIFSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[C@@H](C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C)C(=O)O)N)[2H])[2H])O)[2H].C(=O)(C(F)(F)F)O

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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